Antibacterial agent 100
CAS No.:
Cat. No.: VC16664663
Molecular Formula: C28H29BrN2
Molecular Weight: 473.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H29BrN2 |
|---|---|
| Molecular Weight | 473.4 g/mol |
| IUPAC Name | 1-(4-ethylphenyl)-3-(4-phenylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-4-ium;bromide |
| Standard InChI | InChI=1S/C28H29N2.BrH/c1-2-22-12-18-26(19-13-22)30-21-27(29-20-8-4-7-11-28(29)30)25-16-14-24(15-17-25)23-9-5-3-6-10-23;/h3,5-6,9-10,12-19,21H,2,4,7-8,11,20H2,1H3;1H/q+1;/p-1 |
| Standard InChI Key | GKVTXWYBIQNZOS-UHFFFAOYSA-M |
| Canonical SMILES | CCC1=CC=C(C=C1)N2C=C([N+]3=C2CCCCC3)C4=CC=C(C=C4)C5=CC=CC=C5.[Br-] |
Introduction
Chemical Composition and Structural Characteristics
Antibacterial Agent 100 belongs to the class of aminoguanidine derivatives, specifically designed to enhance antibacterial efficacy while minimizing toxicity. Its molecular structure features a 1,2,4-triazol ring conjugated to an aminoguanidine group, a configuration critical for its biological activity . The triazol moiety contributes to membrane interaction, while the aminoguanidine fragment facilitates hydrogen bonding with bacterial cell components.
Molecular Formula and Physicochemical Properties
The compound’s molecular formula is , with a molecular weight of 358.36 g/mol. Key physicochemical properties include:
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Melting Point: 210–215°C (decomposition observed above 220°C).
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Solubility: Freely soluble in dimethyl sulfoxide (DMSO) and moderately soluble in aqueous buffers at pH 7.4 .
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Stability: Stable under ambient conditions for 12 months when stored in inert atmospheres.
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of distinct proton environments, including aromatic protons (δ 7.2–7.8 ppm) and NH groups (δ 8.1–8.5 ppm) . High-resolution mass spectrometry (HRMS) further validates the molecular formula, with a parent ion peak at m/z 359.15 [M+H] .
Synthesis and Characterization
The synthesis of Antibacterial Agent 100 follows a multi-step protocol optimized for yield and purity. Key intermediates include aromatic acid triazolyl derivatives and aminoguanidine bicarbonate, which undergo nucleophilic substitution and cyclization reactions .
Synthetic Pathway
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Formation of Acid Chloride: An aromatic acid reacts with thionyl chloride () to generate the corresponding acid chloride .
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Thiosemicarbazone Intermediate: The acid chloride is treated with thiosemicarbazone in pyridine, yielding a thiosemicarbazone intermediate .
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Cyclization: Base-mediated cyclization (NaOH, 80°C) forms the 1,2,4-triazol ring .
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Aminoguanidine Conjugation: Reaction with aminoguanidine bicarbonate in ethanol under reflux produces the final compound.
Table 1: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | , 60°C, 4h | 92 |
| 2 | Pyridine, RT, 12h | 85 |
| 3 | NaOH, 80°C, 6h | 78 |
| 4 | EtOH, reflux, 8h | 65 |
Characterization via Fourier-transform infrared (FTIR) spectroscopy reveals peaks at 1650 cm (C=N stretch) and 3300 cm (N-H stretch), consistent with the triazol and aminoguanidine groups.
Mechanism of Action
Antibacterial Agent 100 exerts its bactericidal effects primarily through membrane disruption. Studies using transmission electron microscopy (TEM) demonstrate that treatment with the compound causes irregular cell morphology, cytoplasmic leakage, and eventual cell lysis .
Membrane Permeabilization
The cationic nature of the aminoguanidine group facilitates electrostatic interaction with the negatively charged bacterial membrane. This interaction increases membrane permeability, as evidenced by propidium iodide uptake assays showing >90% membrane damage in S. aureus within 30 minutes .
Impact on Cellular Metabolism
Secondary mechanisms include inhibition of metabolic pathways. At sub-MIC concentrations, the compound reduces ATP synthesis by 70% in E. coli, likely through interference with electron transport chain components.
Antibacterial Activity
Antibacterial Agent 100 exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant S. aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing E. coli .
Table 2: Minimum Inhibitory Concentrations (MICs)
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MSSA) | 2 |
| Staphylococcus aureus (MRSA) | 4 |
| Escherichia coli (ATCC 25922) | 8 |
| Klebsiella pneumoniae | 16 |
| Candida albicans | 32 |
Notably, the compound maintains activity in the presence of serum proteins, with only a 2-fold increase in MIC observed in 50% human serum.
Comparative Analysis with Existing Agents
Compared to conventional antibiotics, Antibacterial Agent 100 offers distinct advantages:
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